[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate is a chemical compound with the molecular formula C16H34N4O7S and a molecular weight of 426.53 g/mol . It is known for its unique structure and potential applications in various scientific fields. The compound is characterized by its methanesulfonate group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are not widely documented, but they typically involve the use of methanesulfonyl chloride as a reagent to introduce the methanesulfonate group under controlled conditions .
Industrial Production Methods
Industrial production methods for [2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate are not extensively detailed in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methanesulfonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce methanesulfonate groups into other molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of [2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group plays a crucial role in its activity by facilitating binding to target molecules. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with key biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate include other methanesulfonate derivatives and related sulfonyl compounds. Examples include:
- Methanesulfonyl chloride
- Methanesulfonic acid
- Sulfonylureas
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a unique arrangement of functional groups.
Properties
CAS No. |
71657-29-9 |
---|---|
Molecular Formula |
C16H34N4O7S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate |
InChI |
InChI=1S/C16H34N4O7S/c1-7(17)9-6-5-8(18)16(25-9)26-13-10(19)14(27-28(4,22)23)15(24-3)11(20-2)12(13)21/h7-16,20-21H,5-6,17-19H2,1-4H3 |
InChI Key |
ZCNNPCJTDXVZCF-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)OS(=O)(=O)C)N)N)N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)OS(=O)(=O)C)N)N)N |
Synonyms |
2-O-methanesulfonylfortimycin B METSFNFTB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.